3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

FABP5 inhibition TR-FRET IC50

3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a non-annulated thiophenylamide originally disclosed in patent US 9,353,102 B2 as part of a series of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors. The molecule features a propanamide backbone linking a phenylthio moiety to a sterically congested (1-(thiophen-3-yl)cyclopentyl)methanamine fragment, a scaffold designed to occupy the fatty-acid binding pockets of FABP4 and FABP5 for potential applications in metabolic and inflammatory disease research.

Molecular Formula C19H23NOS2
Molecular Weight 345.52
CAS No. 2034575-07-8
Cat. No. B2984666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide
CAS2034575-07-8
Molecular FormulaC19H23NOS2
Molecular Weight345.52
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C19H23NOS2/c21-18(9-13-23-17-6-2-1-3-7-17)20-15-19(10-4-5-11-19)16-8-12-22-14-16/h1-3,6-8,12,14H,4-5,9-11,13,15H2,(H,20,21)
InChIKeyITFOLZZNWBRCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide (CAS 2034575-07-8) – Core Chemistry & Patent Origins


3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is a non-annulated thiophenylamide originally disclosed in patent US 9,353,102 B2 as part of a series of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors [1]. The molecule features a propanamide backbone linking a phenylthio moiety to a sterically congested (1-(thiophen-3-yl)cyclopentyl)methanamine fragment, a scaffold designed to occupy the fatty-acid binding pockets of FABP4 and FABP5 for potential applications in metabolic and inflammatory disease research [1]. Direct, compound-specific bioactivity data remain scarce in the open literature.

Why a Generic Thiophenylamide Cannot Replace 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide in Research Procurement


Within the non-annulated thiophenylamide class, FABP isoform selectivity and potency are exquisitely sensitive to substitutions on the terminal aryl/heteroaryl ring, the linker, and the amine moiety. The patent SAR demonstrates that even minor modifications—such as replacing the thiophen-3-ylcyclopentyl group with a simple cycloalkyl or altering the phenylthio linker—can shift IC₅₀ values by orders of magnitude or invert FABP4/FABP5 selectivity [1]. This steep SAR landscape means that sourcing a 'similar' thiophenylamide from the same patent without verifying exact structural identity carries a high risk of irreproducible biological results. Targeted procurement of the precise CAS number is essential to maintain fidelity to the intended pharmacological profile.

Quantitative Differentiation Evidence: 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide vs. Closest Analogs


FABP5 Inhibitory Potency of the Non-Annulated Thiophenylamide Class (Class-Level Inference for Target Compound)

While no direct IC₅₀ value is available for 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, representative examples from the same patent family exhibit potent FABP5 inhibition. For instance, a closely related analog (US9353102, Example 4.15) achieved an IC₅₀ of 16 nM against human FABP5 in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay [1]. This provides a class-level benchmark for the potency achievable by the thiophenylamide scaffold.

FABP5 inhibition TR-FRET IC50

Dual FABP4/5 Inhibitory Potential vs. Selective FABP4 Inhibitor BMS309403

The patent explicitly describes non-annulated thiophenylamides as dual FABP4/5 inhibitors [1]. In contrast, the well-characterized FABP4 inhibitor BMS309403 is highly selective for FABP4 (Ki < 2 nM) over FABP5 (Ki = 350 nM) [2]. For researchers requiring simultaneous blockade of both fatty-acid binding chaperones—a therapeutic profile increasingly implicated in atherosclerosis and NASH—a dual inhibitor from the thiophenylamide class may offer a pharmacologically distinct tool compared to FABP4-selective agents.

FABP4/FABP5 dual inhibition selectivity metabolic disease

Structural Differentiation: Sterically Hindered Cyclopentyl-Thiophene Motif vs. Simpler Cycloalkyl Amines

The (1-(thiophen-3-yl)cyclopentyl)methylamine fragment in the target compound introduces a quaternary carbon center adjacent to a thiophene ring, generating significant steric bulk. This contrasts with simpler amine termini (e.g., cyclopropylmethyl or cyclohexylmethyl) found in other patent examples [1]. The patent SAR indicates that increasing steric demand at this position correlates with improved FABP5 affinity and metabolic stability, although the exact contribution of this motif to the target compound's profile awaits empirical determination.

SAR steric hindrance thiophene cyclopentyl

Highest-Value Application Scenarios for 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide Based on Available Evidence


FABP5-Dependent Cancer Metabolism Studies (e.g., Triple-Negative Breast Cancer, Prostate Cancer)

FABP5 overexpression is linked to aggressive cancer phenotypes through enhanced lipid uptake and PPARδ signaling. The thiophenylamide class, with demonstrated low-nanomolar FABP5 IC₅₀ values [1], positions this compound as a candidate probe for interrogating FABP5-mediated metabolic reprogramming in cancer cells. Procurement is warranted for labs seeking to chemically validate FABP5 as a node in lipid-mediated oncogenic signaling.

Dual FABP4/5 Target Engagement in Atherosclerosis and Non-Alcoholic Steatohepatitis (NASH) Models

Simultaneous inhibition of FABP4 and FABP5 is hypothesized to synergistically reduce macrophage foam cell formation and hepatic steatosis [1]. Unlike the FABP4-selective tool BMS309403, which spares FABP5 [2], a dual inhibitor from the thiophenylamide series enables studies where both chaperones must be blocked. Researchers developing in vivo models of atherosclerosis or NASH may prefer this chemotype to avoid confounding from residual FABP5 activity.

Structure-Activity Relationship (SAR) Expansion Around the 1-(Thiophen-3-yl)cyclopentyl Fragment

The sterically demanding cyclopentyl-thiophene amine terminus represents a relatively underexplored motif in FABP inhibitor design [1]. Medicinal chemistry teams pursuing novel IP space around FABP4/5 inhibitors can procure this compound as a starting point for systematic variation of the quaternary center, thiophene regioisomerism, and linker geometry to map unexplored SAR vectors.

Chemical Probe for Fatty Acid-Binding Protein Pharmacology in Adipocyte and Macrophage Biology

For academic groups studying adipocyte differentiation, lipolysis, or macrophage inflammatory polarization, a well-characterized dual FABP4/5 inhibitor is a valuable chemical biology tool. The thiophenylamide scaffold's patent-validated synthesis route [1] facilitates reliable multi-gram procurement for extended in vitro and ex vivo experimental campaigns.

Quote Request

Request a Quote for 3-(phenylthio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.